molecular formula C14H9ClN2O3 B14344191 Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- CAS No. 104233-72-9

Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-

Cat. No.: B14344191
CAS No.: 104233-72-9
M. Wt: 288.68 g/mol
InChI Key: RRPHMHSDQJKZOG-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-: is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- typically begins with 2-aminophenol and 4-chlorobenzyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like acetone or ethanol to ensure complete conversion and high yield.

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2-[(4-chlorophenyl)methyl]-5-amino-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

  • The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine:

  • Research has shown that benzoxazole derivatives have anticancer properties, making this compound a candidate for cancer drug development.

Industry:

  • It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the nitro and chlorophenylmethyl groups.

    2-Methylbenzoxazole: A simpler derivative with a methyl group at the 2-position.

    5-Nitrobenzoxazole: A derivative with only the nitro group at the 5-position.

Uniqueness:

  • Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is unique due to the combination of the nitro group and the chlorophenylmethyl substituent, which enhances its reactivity and potential applications in various fields.

Properties

CAS No.

104233-72-9

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2

InChI Key

RRPHMHSDQJKZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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